molecular formula C12H18Cl4N4 B3158661 [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride CAS No. 859930-62-4

[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride

Cat. No. B3158661
CAS RN: 859930-62-4
M. Wt: 360.1 g/mol
InChI Key: UTRQFVMAQWSLMB-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride” is a chemical compound with the linear formula C12H18Cl4N4 . It is used as an intermediate for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves treating 3,3′-dichlorobenzidine with ammonia with a copper catalyst at high temperature and pressure, followed by acidic workup . An alternate synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is symmetric about the central carbon bond between both ring structures . In the crystal, the rings of each molecule are co-planar and the amine units connect molecules to form an intermolecular 3-dimensional hydrogen bond network .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molar mass (360.11 g/mol), melting point (175 to 177 °C), and its ability to form a 3-dimensional hydrogen bond network .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Bergman & Wachtmeister, 1977 discussed the synthesis of 14C-labelled biphenyl and chlorinated biphenyls, which are important for understanding the chemical properties and potential applications of [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride.
    • Moore et al., 1997 studied the antiestrogenic activity of hydroxylated polychlorinated biphenyls, indicating a potential biochemical application of similar biphenyl structures.
  • Applications in Organic Electronics :

    • Zhiguo et al., 2015 synthesized a material related to [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride for use in organic light-emitting diode (OLED) devices, demonstrating its potential as an efficient hole-transporting material.
  • High-Temperature Applications in Polymer Science :

    • Yang et al., 2011 synthesized an aromatic tetraamine containing biphenyl moiety for the creation of high-temperature stable polypyrrolones, indicating the utility of biphenyl structures in advanced polymer applications.
  • Proton Exchange Membranes in Fuel Cells :

    • Li et al., 2009 developed novel sulfonated tetraamines based on biphenyl structures for use in proton exchange membranes for fuel cells, showcasing the chemical's potential in clean energy technologies.
  • Environmental Studies and Pollutant Degradation :

    • Wong et al., 2004 focused on the photocatalytic oxidation of a chlorinated biphenyl, which is similar in structure to [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride, for environmental pollutant degradation.

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

Future Directions

Future research could focus on further elucidating the physical and chemical properties of this compound, as well as its potential applications in various fields. For example, it could be explored for its potential use in the synthesis of new pharmaceutical compounds .

properties

IUPAC Name

4-(2,4-diaminophenyl)benzene-1,3-diamine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.4ClH/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16;;;;/h1-6H,13-16H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRQFVMAQWSLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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